

In-Depth Technical Guide to Calcitriol Impurity C: Identification, Analysis, and Biological Significance

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Compound of Interest

Compound Name: *Impurity C of Calcitriol*

Cat. No.: *B10814594*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcitriol Impurity C, a known impurity in calcitriol drug substances. The document details its various synonyms and chemical identifiers, outlines analytical methodologies for its detection and quantification, and explores its potential biological significance, offering a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Identification and Synonyms of Calcitriol Impurity C

Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol, formed via a Diels-Alder reaction between pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).^{[1][2]} This impurity is a critical parameter in the quality control of calcitriol, the hormonally active form of vitamin D3.^[3]

For clarity and comprehensive database searching, a compilation of its synonyms, chemical names, and identifiers is provided in the table below.

Identifier Type	Identifier
Common Name	Calcitriol Impurity C[2]
Systematic Name	(4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][4][5][6]triazolo[1,2-a]cinnoline-1,3(2H)-dione[7]
Synonym(s)	Triazoline Adduct of pre-Calcitriol[8], pre-Calcitriol PTAD Adduct[9], Pre-Calcitriol Triazoline Adduct[10]
CAS Number	86307-44-0[2]
Molecular Formula	C35H49N3O5[2]
Molecular Weight	591.78 g/mol [2]

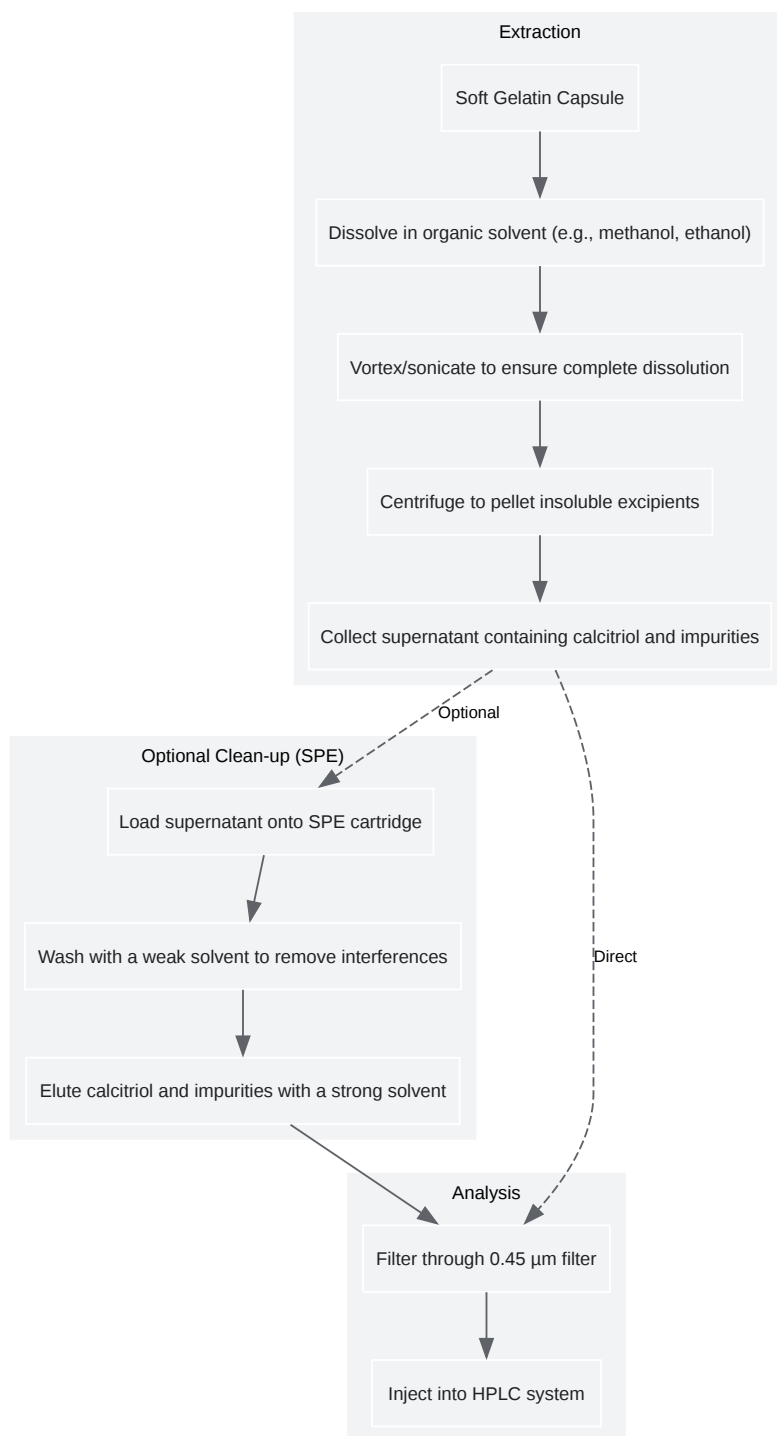
Analytical Methodologies for Calcitriol Impurity C

The primary analytical technique for the separation and quantification of calcitriol and its impurities, including Impurity C, is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[11]

Sample Preparation

A critical step in the analysis of calcitriol impurities is the sample preparation, especially from complex matrices like soft gelatin capsules. A general workflow for sample preparation is outlined below.

Workflow for Sample Preparation of Calcitriol Capsules

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Workflow for sample preparation of calcitriol capsules.

High-Performance Liquid Chromatography (HPLC)

Method

A validated reverse-phase HPLC (RP-HPLC) method is essential for the accurate quantification of Calcitriol Impurity C. While a specific validated method for this impurity is not publicly available in its entirety, a general approach based on available literature for calcitriol and its related substances is presented below.[\[12\]](#)[\[13\]](#)

Table 1: General HPLC Parameters for Calcitriol Impurity Analysis

Parameter	Description
Column	C18, 2.7-5 μm particle size, e.g., 4.6 x 150 mm or 4.6 x 250 mm [12] [13]
Mobile Phase A	Water or a buffered aqueous solution [14]
Mobile Phase B	Acetonitrile or Methanol [14]
Gradient Elution	A time-programmed gradient from a lower to a higher concentration of Mobile Phase B is typically employed to achieve separation of all impurities. [13]
Flow Rate	1.0 - 1.5 mL/min [13] [14]
Column Temperature	30 - 40 $^{\circ}\text{C}$
Detection Wavelength	265 nm [13]
Injection Volume	10 - 20 μL [13]

Note: Method development and validation according to ICH guidelines are crucial for ensuring the accuracy, precision, and reliability of the analytical results.[\[15\]](#)

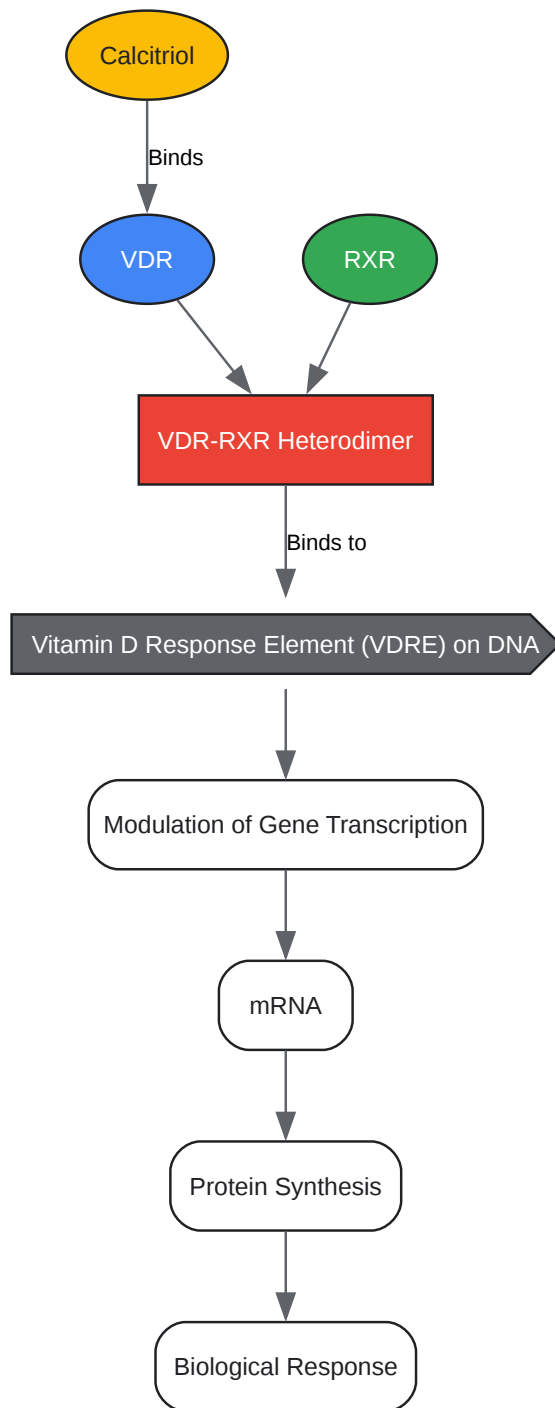
Biological Significance of Calcitriol Impurity C

The biological activity of Calcitriol Impurity C, particularly its interaction with the Vitamin D Receptor (VDR), is a key area of interest for drug safety and efficacy.

The Vitamin D Receptor (VDR) Signaling Pathway

Calcitriol exerts its biological effects primarily through the VDR, a nuclear receptor that acts as a ligand-activated transcription factor.^[16] The binding of calcitriol to the VDR initiates a cascade of events leading to the regulation of gene expression.

Genomic Signaling Pathway of the Vitamin D Receptor

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Genomic signaling pathway of the Vitamin D Receptor.

Potential Interaction of Calcitriol Impurity C with the VDR

Currently, there is a lack of publicly available data on the binding affinity of Calcitriol Impurity C to the VDR. However, studies on other vitamin D analogues can provide insights into how structural modifications might affect VDR binding and subsequent biological activity.^[4] It is plausible that the bulky triazoline adduct on the pre-calcitriol structure could sterically hinder its binding to the VDR ligand-binding pocket.

Experimental Protocols to Assess Biological Activity

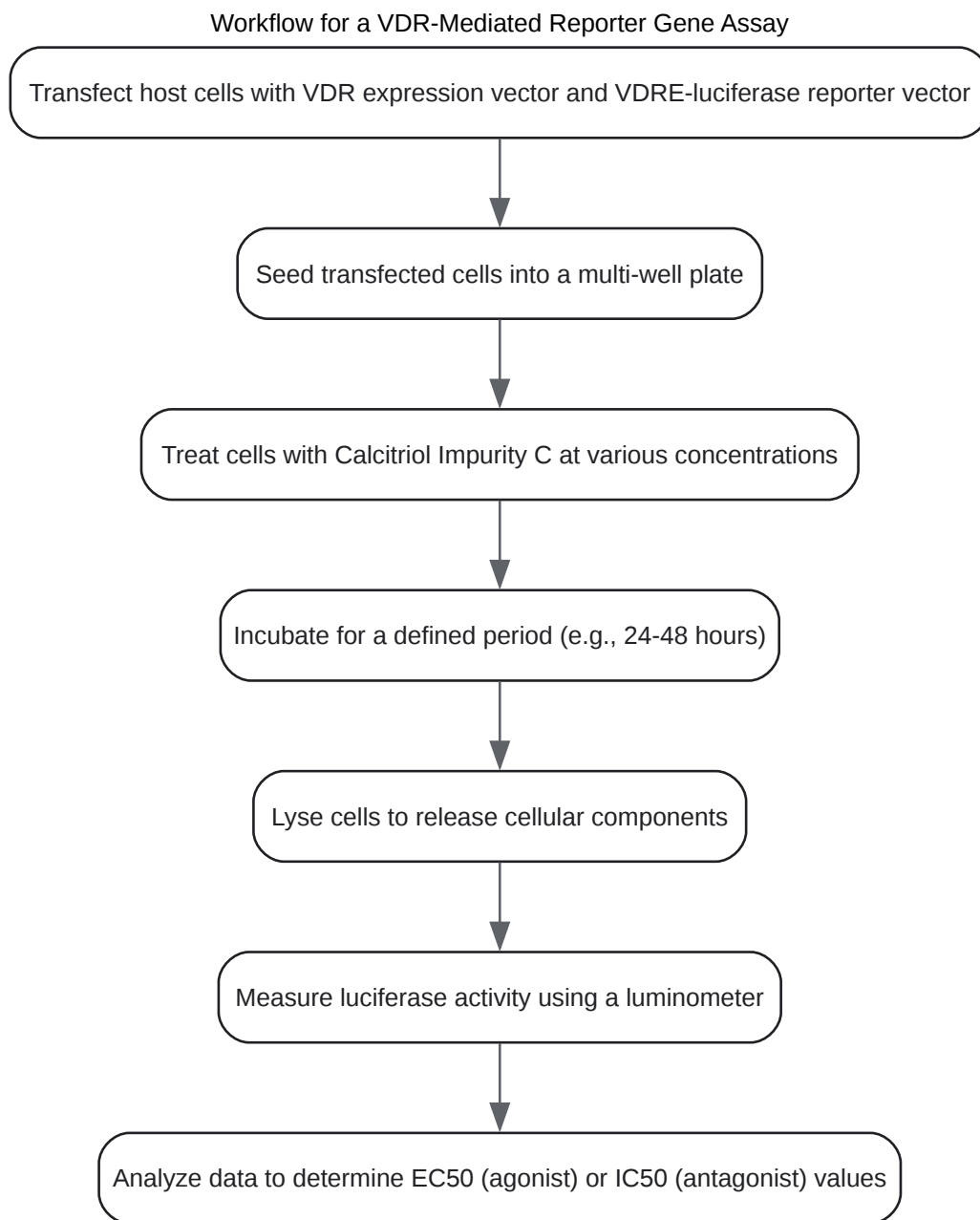
To evaluate the biological activity of Calcitriol Impurity C, several in vitro assays can be employed.

This assay determines the affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand, such as [3H]-calcitriol.

Table 2: Key Components of a VDR Competitive Binding Assay

Component	Description
Receptor Source	Recombinant human VDR or nuclear extracts from VDR-expressing cells.
Radioligand	[3H]-1 α ,25(OH) ₂ D ₃ (Tritiated calcitriol).
Test Compound	Calcitriol Impurity C at various concentrations.
Assay Buffer	A suitable buffer to maintain protein stability and binding.
Separation Method	Hydroxylapatite assay or scintillation proximity assay to separate bound from free radioligand.
Detection	Scintillation counting to measure radioactivity.

This cell-based assay measures the ability of a compound to activate or inhibit VDR-mediated gene transcription.



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Workflow for a VDR-mediated reporter gene assay.

Quantitative Data and Prevalence

To date, there is no publicly available quantitative data on the prevalence of Calcitriol Impurity C in commercially available calcitriol drug products. The acceptable limits for this and other impurities are typically defined by pharmacopeias and regulatory agencies. Stability studies of calcitriol formulations under various stress conditions (e.g., heat, light, humidity) are essential to understand the formation and degradation pathways leading to Impurity C and to establish appropriate control strategies.

Conclusion

Calcitriol Impurity C, also known as the Triazoline Adduct of pre-Calcitriol, is a significant impurity in the manufacturing of calcitriol. Its effective monitoring and control are crucial for ensuring the quality, safety, and efficacy of calcitriol-containing pharmaceutical products. While analytical methods for its detection are established, further research is needed to fully elucidate its biological significance, including its potential to interact with the Vitamin D Receptor and modulate its signaling pathways. This technical guide serves as a foundational resource for professionals in the pharmaceutical industry, providing essential information for the development of robust analytical methods and a deeper understanding of the impurity profile of calcitriol.

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